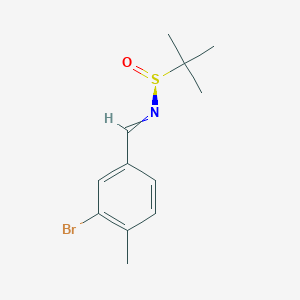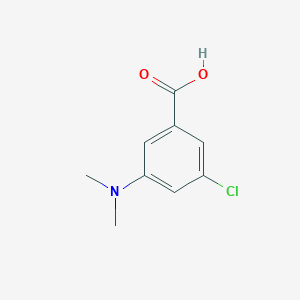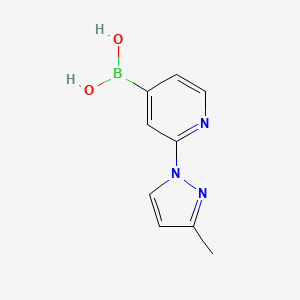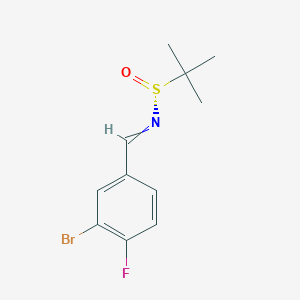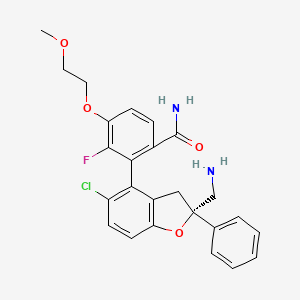
YAP-TEAD inhibitor 6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
YAP-TEAD inhibitor 6 is a small molecule compound that targets the interaction between Yes-associated protein (YAP) and TEA domain (TEAD) transcription factors. This interaction is a crucial component of the Hippo signaling pathway, which regulates cell growth, proliferation, and apoptosis. Dysregulation of this pathway is often observed in various cancers, making YAP-TEAD inhibitors promising candidates for cancer therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of YAP-TEAD inhibitor 6 typically involves a series of organic reactions, including condensation, cyclization, and functional group modifications.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route while ensuring the purity and consistency of the final product. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as the use of advanced purification techniques like chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
YAP-TEAD inhibitor 6 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired transformations .
Major Products
The major products formed from these reactions are typically derivatives of the original compound, with modifications that enhance its pharmacological properties. These derivatives are often tested for their efficacy in disrupting the YAP-TEAD interaction and inhibiting cancer cell proliferation .
Applications De Recherche Scientifique
YAP-TEAD inhibitor 6 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the Hippo signaling pathway and its role in cell growth and proliferation
Biology: Investigated for its effects on cellular processes such as apoptosis, migration, and differentiation
Medicine: Explored as a potential therapeutic agent for various cancers, including mesothelioma, breast cancer, and head and neck squamous cell carcinoma
Industry: Utilized in drug development pipelines to create more effective cancer therapies
Mécanisme D'action
YAP-TEAD inhibitor 6 exerts its effects by disrupting the interaction between YAP and TEAD transcription factors. This interaction is essential for the transcriptional activity of YAP, which promotes the expression of genes involved in cell proliferation and survival. By inhibiting this interaction, this compound effectively downregulates YAP target gene expression, leading to reduced cancer cell proliferation and increased apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
ETS-006: Another potent YAP-TEAD inhibitor with broad anti-tumor activity.
VT3989: A first-in-class YAP-TEAD inhibitor currently in clinical trials for advanced solid tumors.
JM7: A novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity.
Uniqueness
YAP-TEAD inhibitor 6 is unique in its ability to completely disrupt the YAP-TEAD interaction, resulting in a more profound downregulation of YAP target gene expression compared to other inhibitors. This makes it a highly potent and promising candidate for cancer therapy .
Propriétés
Formule moléculaire |
C25H24ClFN2O4 |
|---|---|
Poids moléculaire |
470.9 g/mol |
Nom IUPAC |
2-[(2S)-2-(aminomethyl)-5-chloro-2-phenyl-3H-1-benzofuran-4-yl]-3-fluoro-4-(2-methoxyethoxy)benzamide |
InChI |
InChI=1S/C25H24ClFN2O4/c1-31-11-12-32-20-9-7-16(24(29)30)22(23(20)27)21-17-13-25(14-28,15-5-3-2-4-6-15)33-19(17)10-8-18(21)26/h2-10H,11-14,28H2,1H3,(H2,29,30)/t25-/m1/s1 |
Clé InChI |
DMOHFURXRRTVGP-RUZDIDTESA-N |
SMILES isomérique |
COCCOC1=C(C(=C(C=C1)C(=O)N)C2=C(C=CC3=C2C[C@@](O3)(CN)C4=CC=CC=C4)Cl)F |
SMILES canonique |
COCCOC1=C(C(=C(C=C1)C(=O)N)C2=C(C=CC3=C2CC(O3)(CN)C4=CC=CC=C4)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


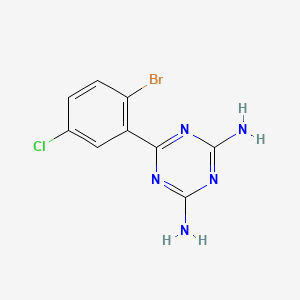

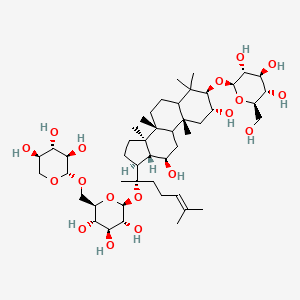
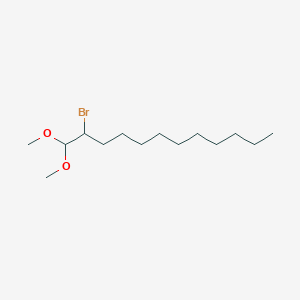
![(R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl acetate](/img/structure/B14076467.png)
![6-[2-[(9-acetyloxy-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14076470.png)
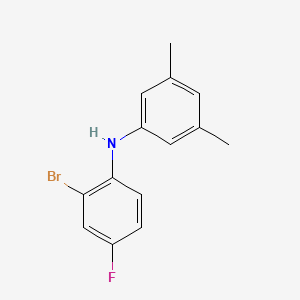
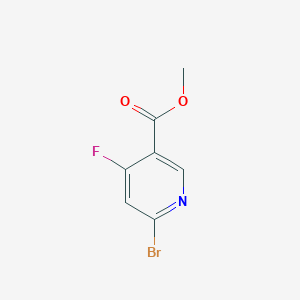
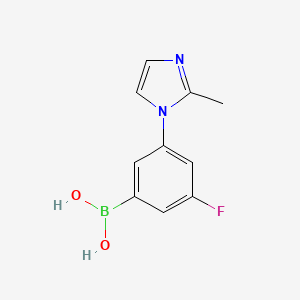
![4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate](/img/structure/B14076496.png)
